REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][O:10][CH:11]2[CH2:16][CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12]2)[CH:5]=[CH:6][C:7]=1[F:8].C(OCC)C>CO>[F:1][C:2]1[CH:3]=[C:4]([CH2:9][O:10][CH:11]2[CH2:16][CH2:15][CH2:14][NH:13][CH2:12]2)[CH:5]=[CH:6][C:7]=1[F:8]
|
Name
|
1,1-dimethylethyl 3-{[(3,4-difluorophenyl)methyl]oxy}piperidine-1-carboxylate
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Quantity
|
3.38 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)COC1CN(CCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrogen chloride gas was bubbled into the reaction mixture for 3-5 min
|
Duration
|
4 (± 1) min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The solid was separated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1F)COC1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.78 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |